molecular formula C8H12O B058435 5-Methyl-4-methylidenehex-5-en-2-one CAS No. 117970-84-0

5-Methyl-4-methylidenehex-5-en-2-one

Cat. No.: B058435
CAS No.: 117970-84-0
M. Wt: 124.18 g/mol
InChI Key: NLPDRDBESAJILX-UHFFFAOYSA-N
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Description

5-Methyl-4-methylidenehex-5-en-2-one is a substituted enone (α,β-unsaturated ketone) with the IUPAC name this compound. Its structure features:

  • A ketone group at position 2.
  • A methylidene group (=CH₂) at position 4.
  • A methyl substituent at position 5.
  • A double bond at position 5 (hex-5-en).

This compound’s conjugated system (C=O and C=C bonds) enhances its reactivity in cycloadditions, such as Diels-Alder reactions, and influences its spectroscopic properties (e.g., UV-Vis absorption) .

Properties

CAS No.

117970-84-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-methyl-4-methylidenehex-5-en-2-one

InChI

InChI=1S/C8H12O/c1-6(2)7(3)5-8(4)9/h1,3,5H2,2,4H3

InChI Key

NLPDRDBESAJILX-UHFFFAOYSA-N

SMILES

CC(=C)C(=C)CC(=O)C

Canonical SMILES

CC(=C)C(=C)CC(=O)C

Synonyms

5-Hexen-2-one, 5-methyl-4-methylene- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

5-Methylhex-5-en-2-one (CAS: 3240-09-3)

Structural Differences :

  • Lacks the methylidene group at position 4.

Key Implications :

  • Physical Properties : Lower molecular weight (C₇H₁₂O vs. C₇H₁₀O for the target) due to fewer unsaturated bonds.
  • Spectroscopy : Shorter UV-Vis absorption wavelength (λmax) due to reduced conjugation .

4-Methyl-6-phenylhex-5-en-2-one (CAS: 100017-31-0)

Structural Differences :

  • A phenyl group at position 6 replaces the terminal methyl group.
  • Lacks the methylidene group at position 4.

Key Implications :

  • Electronic Effects : The phenyl group introduces aromatic π-electron density, stabilizing the compound via resonance but reducing electrophilicity at the ketone group .
  • Solubility : Likely less polar than the target compound due to the bulky phenyl substituent.
  • Applications: Phenyl-substituted enones are often used in fragrance synthesis, whereas the target compound’s aliphatic structure may favor polymer or pharmaceutical intermediates .

5-Hexyl-5-methyloxolan-2-one (CAS: 7011-83-8)

Structural Differences :

  • A lactone (cyclic ester) with a hexyl and methyl substituent at position 5.
  • No ketone or conjugated double bond system.

Key Implications :

  • Reactivity : As a lactone, it undergoes hydrolysis or ring-opening reactions, unlike the target compound’s conjugate addition behavior .
  • Stability: The cyclic structure enhances thermal stability compared to linear enones like the target .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Functional Groups Key Substituents Reactivity Profile Potential Applications
5-Methyl-4-methylidenehex-5-en-2-one C₇H₁₀O Enone, methylidene Methyl at C5 High (Diels-Alder, Michael addition) Pharmaceuticals, polymers
5-Methylhex-5-en-2-one C₇H₁₂O Ketone, alkene Methyl at C5 Moderate (less conjugation) Solvents, intermediates
4-Methyl-6-phenylhex-5-en-2-one C₁₃H₁₄O Enone, aryl Phenyl at C6 Stabilized (resonance effects) Fragrances, agrochemicals
5-Hexyl-5-methyloxolan-2-one C₁₁H₂₀O₂ Lactone Hexyl, methyl at C5 Hydrolysis, ring-opening Flavors, biodegradable plastics

Research Findings and Implications

  • Synthetic Utility : The methylidene group in this compound enhances its utility in synthesizing complex cyclic structures via tandem reactions, unlike simpler analogs like 5-methylhex-5-en-2-one .
  • Spectroscopic Signatures : The conjugated system in the target compound results in distinct NMR shifts (e.g., deshielded carbonyl carbon at ~200 ppm) and a UV λmax > 220 nm, differing from phenyl-substituted analogs .
  • Thermal Stability: Linear enones like the target compound may exhibit lower thermal stability compared to lactones (e.g., 5-hexyl-5-methyloxolan-2-one), which resist degradation under high temperatures .

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